molecular formula C17H18N2O6 B8632903 1,3-Bis(4-nitrophenoxy)-2,2-dimethylpropane CAS No. 143363-49-9

1,3-Bis(4-nitrophenoxy)-2,2-dimethylpropane

Cat. No. B8632903
M. Wt: 346.3 g/mol
InChI Key: PTTQSBZZFNDRTQ-UHFFFAOYSA-N
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Patent
US04820866

Procedure details

140 g powdered sodium hydroxide were added in small portions with thorough stirring over a period of 3 hours to a solution of 104 g (1 mol) neopentyl glycol and 346.5 g (2.2 mols) 4-nitrochlorobenzene in 600 ml dimethylsulfoxide (DMSO). An internal temperature of 40°-50° C. was maintained by cooling with ice both during the addition and subsequently until the exothermic reaction abated. The reaction mixture was then stirred for 8 hours at 25° C. The product precipitated was filtered off under suction, washed first with water until neutral and then once with ethylacetate and then dried in vacuo at 90° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
346.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH:3][CH2:4][C:5]([CH3:9])([CH2:7][OH:8])[CH3:6].[N+:10]([C:13]1[CH:18]=[CH:17][C:16](Cl)=[CH:15][CH:14]=1)([O-:12])=[O:11]>CS(C)=O>[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([O:3][CH2:4][C:5]([CH3:9])([CH3:6])[CH2:7][O:8][C:16]2[CH:17]=[CH:18][C:13]([N+:10]([O-:11])=[O:1])=[CH:14][CH:15]=2)=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
OCC(C)(CO)C
Name
Quantity
346.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 8 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
An internal temperature of 40°-50° C. was maintained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice both
ADDITION
Type
ADDITION
Details
during the addition
CUSTOM
Type
CUSTOM
Details
subsequently until the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
washed first with water until neutral and then once with ethylacetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 90° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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